Enhanced Antimicrobial Activity Conferred by the Thiophen-2-yl Motif
In a 2024 study evaluating sixteen azetidin-2-one derivatives against multidrug-resistant bacterial strains, compounds incorporating a thiophen-2-yl motif at the N1/C4 position demonstrated significantly enhanced antimicrobial activity compared to other aryl or heterocyclic substitutions [1]. The most potent compounds containing the thiophen-2-yl moiety achieved minimum inhibitory concentrations (MIC) ranging from 0.97 to 3.9 μg/mL against Gram-positive and Gram-negative bacteria, surpassing the potency of standard ampicillin (MIC: 3.12–50 μg/mL) [1].
| Evidence Dimension | Antimicrobial activity (MIC) |
|---|---|
| Target Compound Data | 0.97–3.9 μg/mL (for thiophen-2-yl containing azetidin-2-ones) |
| Comparator Or Baseline | Ampicillin: 3.12–50 μg/mL; other azetidin-2-one derivatives without thiophen-2-yl motif (data not provided) |
| Quantified Difference | Thiophen-2-yl derivatives up to ~3.2x more potent than ampicillin in best case |
| Conditions | In vitro broth microdilution assay against multidrug-resistant P. aeruginosa, E. coli, A. baumannii, S. aureus, E. faecium, B. cereus |
Why This Matters
The thiophen-2-yl motif is a key determinant of enhanced antimicrobial potency against resistant strains, making this compound a valuable scaffold for antibiotic development.
- [1] Yadav P, Fatimah N, Sahoo SC, et al. Synthesis and antimicrobial evaluation of trans- and cis-azetidin-2-ones. ChemMedChem. 2024. View Source
